N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
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Overview
Description
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Nitration: The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
N,N-Diethylation: The final step involves the alkylation of the aniline derivative with diethylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxadiazole ring are key structural features that influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline: Lacks the nitro group, which may result in different chemical and biological properties.
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-aminobenzene: The amino group instead of the nitro group can lead to different reactivity and applications.
Uniqueness
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is unique due to the combination of the nitro group and oxadiazole ring, which confer distinct chemical properties and potential for diverse applications. The presence of the nitro group enhances its reactivity in reduction and substitution reactions, while the oxadiazole ring contributes to its stability and potential biological activity.
Properties
IUPAC Name |
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-16(5-2)11-7-6-10(8-12(11)17(18)19)13-14-9(3)15-20-13/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRSTHZXIZLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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